![molecular formula C21H22N2O5 B2916179 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide CAS No. 898454-18-7](/img/structure/B2916179.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide
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Overview
Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 5-oxopyrrolidin-3-yl group, and a 4-ethoxybenzamide group. The presence of these groups suggests that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the benzodioxin ring and the pyrrolidinone ring could potentially lead to interesting conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxin and pyrrolidinone rings could affect its solubility and stability .Scientific Research Applications
Biodistribution and Antitumor Activity
Research by Uglea et al. (2005) explored the antitumor activity of new polymers synthesized by conjugating compounds similar to N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide. These polymers showed potential in inhibiting tumor growth, attributed to the enhanced permeability and retention effect (Uglea et al., 2005).
Neuroleptic Potential
A study by de Paulis et al. (1986) on compounds structurally related to this compound indicated potential neuroleptic properties. They specifically synthesized a series of related compounds showing potent antidopamine activity in vivo and in vitro (de Paulis et al., 1986).
Cytotoxicity Against Cancer Cells
Hour et al. (2007) developed compounds related to the chemical , assessing their cytotoxicity against various cancer cell lines. These compounds, including a lead compound JJC-1, demonstrated significant cytotoxic effects, particularly against leukemia cells (Hour et al., 2007).
Antibacterial Applications
Straniero et al. (2023) investigated 2,6-difluorobenzamides, structurally akin to this compound, for their antibacterial properties. They developed a family of benzamides showing significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).
Serotonin-3 Receptor Antagonism
Harada et al. (1995) conducted studies on 4-amino-5-chloro-2-ethoxybenzamides, closely related to the compound , revealing their potent antagonistic activity on the serotonin-3 (5-HT3) receptor (Harada et al., 1995).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated new benzamides from Streptomyces, which showed potent antimicrobial and antioxidant activities. These activities are relevant considering the structural similarities with this compound (Yang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets (cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting neural signal transmission. On the other hand, lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of these enzymes can potentially reduce inflammation .
Pharmacokinetics
It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its potential targets, it can be inferred that the compound may affect neural signal transmission and inflammatory responses by inhibiting cholinesterases and lipoxygenase enzymes, respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects. Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTWLJGCUONMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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